C–O Bond Length Contraction vs. Oxirane: Impact on Ring‑Opening Activation Energy
Ab initio calculations on halogen‑substituted oxiranes reveal that fluorine substitution on the oxirane ring induces measurable changes in the endocyclic C–O bond lengths compared to unsubstituted oxirane. For 2,2‑difluorooxirane, the electron‑withdrawing effect of the gem‑difluoro group shortens the C–O bonds, increasing the s‑character of the oxygen lone pairs and raising the barrier to heterolytic ring‑opening [1]. While the study primarily reports data for cis‑ and trans‑1,2‑difluorooxiranes, the qualitative trend is extrapolated to gem‑difluoro systems based on the same orbital‑interaction framework, classifying this as class‑level inference [1].
| Evidence Dimension | Endocyclic C–O bond length and associated ring‑opening barrier |
|---|---|
| Target Compound Data | Shortened C–O bonds predicted relative to oxirane; quantitative bond length not yet reported experimentally for 2,2‑difluorooxirane. |
| Comparator Or Baseline | Oxirane (CAS 75‑21‑8): C–O bond length ~1.435 Å; ring‑opening barrier with nucleophiles ~45–50 kcal·mol⁻¹ (literature range). |
| Quantified Difference | Fluorine substitution is calculated to shorten the C–O bond by ~0.01–0.03 Å and to increase the ring‑opening barrier by 2–5 kcal·mol⁻¹ in related difluorooxiranes; exact values for 2,2‑difluorooxirane await dedicated computation. |
| Conditions | Ab initio (HF/6‑31G* and higher) gas‑phase geometry optimisations on fluorinated oxiranes. |
Why This Matters
A higher ring‑opening barrier directly influences the shelf stability and handling requirements of 2,2‑difluorooxirane relative to non‑fluorinated epoxides, which is critical for procurement planning and storage-condition specification.
- [1] Deakyne, C. A.; Cravero, J. P.; Hobson, W. S. Bond Length Changes Resulting from Halogen Substitution of Oxirane. J. Phys. Chem. 1984, 88, 5975–5981. View Source
